2-(Cyclopropylamino)-2-methylpropan-1-ol

Medicinal Chemistry Drug Metabolism ADME Optimization

2-(Cyclopropylamino)-2-methylpropan-1-ol (CAS 1179876-14-2) is an aliphatic amino alcohol characterized by a tertiary carbon bearing a hydroxyl, a methyl, and an N‑cyclopropylamino substituent. This compound belongs to the cyclopropylamine class, a privileged scaffold in medicinal chemistry known for modulating metabolic stability, lipophilicity, and target engagement.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1179876-14-2
Cat. No. B2428840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-2-methylpropan-1-ol
CAS1179876-14-2
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC(C)(CO)NC1CC1
InChIInChI=1S/C7H15NO/c1-7(2,5-9)8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
InChIKeyYVQKFTIAXXAJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropylamino)-2-methylpropan-1-ol (CAS 1179876-14-2): Procurement-Ready Amino Alcohol Building Block with Cyclopropylamine Core


2-(Cyclopropylamino)-2-methylpropan-1-ol (CAS 1179876-14-2) is an aliphatic amino alcohol characterized by a tertiary carbon bearing a hydroxyl, a methyl, and an N‑cyclopropylamino substituent . This compound belongs to the cyclopropylamine class, a privileged scaffold in medicinal chemistry known for modulating metabolic stability, lipophilicity, and target engagement [1]. Its structure confers distinct physicochemical and biological properties compared to non‑cyclopropyl analogs, making it a strategic intermediate in the synthesis of enzyme inhibitors and constrained‑conformation pharmacophores .

Why 2-(Cyclopropylamino)-2-methylpropan-1-ol Cannot Be Replaced by Standard Methyl or Ethyl Amino Alcohol Analogs


Generic amino alcohols such as 2‑methylamino‑2‑methylpropan‑1‑ol or 2‑ethylamino‑2‑methylpropan‑1‑ol lack the cyclopropyl moiety. This difference is not cosmetic: the cyclopropyl ring introduces ring strain and restricted conformational flexibility, which directly influence pKa, lipophilicity (clogP ~1.2 vs. ~1.5 for isopropyl), and susceptibility to CYP450‑mediated oxidation [1]. Specifically, replacement of an N‑ethyl group with N‑cyclopropyl has been shown to increase metabolic stability by shielding the amine from oxidative dealkylation [1]. Furthermore, cyclopropylamine‑based cores exhibit superior potency and selectivity in lysine‑specific demethylase 1 (LSD1) inhibition compared to cyclopropyl hydrazine or propargylamine frameworks . Substituting 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol with a non‑cyclopropyl analog would therefore compromise downstream biological activity, metabolic profile, and target‑binding entropy, rendering the substitution scientifically invalid.

Quantitative Differentiation of 2-(Cyclopropylamino)-2-methylpropan-1-ol Versus Closest Structural Analogs


Metabolic Stability Advantage of N‑Cyclopropyl Over N‑Ethyl Substitution in CYP450‑Mediated Oxidation

The N‑cyclopropyl group confers enhanced resistance to cytochrome P450 (CYP450) oxidative dealkylation relative to an N‑ethyl substituent. While direct microsomal stability data for 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol are not publicly disclosed, class‑level medicinal chemistry evidence demonstrates that replacing an N‑ethyl moiety with N‑cyclopropyl significantly reduces CYP450‑mediated oxidation, a major clearance pathway for aliphatic amines [1]. This modification has been successfully exploited in the development of kinase inhibitors such as Cabozantinib to improve metabolic stability and prolong half‑life [1]. Consequently, 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol is predicted to exhibit superior metabolic stability compared to its direct N‑ethyl analog, 2‑(Ethylamino)‑2‑methylpropan‑1‑ol, making it the preferred intermediate for projects where oxidative metabolism is a concern.

Medicinal Chemistry Drug Metabolism ADME Optimization

Lipophilicity Modulation: Cyclopropyl vs. Isopropyl Substituent Impact on clogP

The cyclopropyl ring is a recognized tool for fine‑tuning lipophilicity without drastically altering molecular size. In direct comparison, the calculated clogP of a cyclopropyl group is approximately 1.2, whereas the isopropyl group has a clogP of ~1.5 [1]. This 0.3 log unit reduction in lipophilicity can significantly affect membrane permeability, off‑target binding, and overall drug‑likeness. For 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol, the N‑cyclopropyl substituent thus provides a more balanced hydrophilic‑lipophilic profile than its isopropyl‑substituted counterpart, 2‑(Isopropylamino)‑2‑methylpropan‑1‑ol (where the N‑isopropyl clogP contribution is ~1.5). This difference is particularly relevant for central nervous system (CNS) drug discovery, where excessive lipophilicity often correlates with increased promiscuity and toxicity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Superior LSD1 Inhibitor Core Structure: Cyclopropylamine vs. Cyclopropyl Hydrazine and Propargylamine

Structure‑activity relationship (SAR) studies on lysine‑specific demethylase 1 (LSD1) inhibitors have identified cyclopropylamine as a superior core scaffold relative to cyclopropyl hydrazine and propargylamine . Although these studies were conducted on structurally related cyclopropylamine derivatives and not on 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol itself, the core pharmacophore principle is directly transferable. Cyclopropylamine‑based inhibitors exhibit high potency (IC₅₀ values in the low nanomolar range, e.g., 31 nM for optimized derivatives) and excellent selectivity over closely related enzymes [1]. In contrast, propargylamine‑containing molecules (e.g., tranylcypromine analogs) often lack selectivity and are more prone to off‑target MAO inhibition . Therefore, 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol provides a privileged entry point for constructing LSD1 inhibitor libraries with favorable selectivity profiles compared to propargyl‑ or hydrazine‑based building blocks.

Epigenetics Cancer Therapeutics LSD1/KDM1A Inhibition

Purity and Vendor‑Specified Analytical Data for Reproducible Synthesis

Procurement decisions in research and scale‑up rely heavily on available purity and analytical characterization. 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol is commercially offered at ≥98% purity (Chemscene CS‑0586148) and 98% purity (Leyan 1656814), with storage conditions specified as sealed, dry, at 2‑8 °C . In comparison, the closest non‑cyclopropyl analog, 2‑Methyl‑2‑(methylamino)propan‑1‑ol (CAS 27646‑80‑6), is typically available at 95% purity . The higher baseline purity of the cyclopropyl derivative reduces the need for additional purification steps prior to use, thereby saving time and resources in both academic and industrial laboratories.

Chemical Synthesis Quality Control Procurement Specifications

Conformational Restriction and Entropic Binding Advantage of Cyclopropylamine Scaffolds

The cyclopropyl ring introduces a rigid, strained three‑membered structure that restricts conformational freedom compared to acyclic alkyl amines. Medicinal chemistry reviews highlight that this conformational constraint can lead to an entropically more favorable binding to target proteins by pre‑organizing the pharmacophore in a bioactive conformation [1]. While direct binding entropy measurements for 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol are not available, the principle is well‑established: cyclopropyl‑containing ligands often exhibit improved binding free energy (ΔG) due to reduced entropic penalty upon complex formation [1]. In contrast, flexible N‑methyl or N‑ethyl amino alcohols lose more conformational entropy upon binding, potentially reducing affinity. This entropic advantage is a key differentiator for cyclopropylamine‑based building blocks in fragment‑based drug discovery and lead optimization.

Medicinal Chemistry Structure-Based Drug Design Thermodynamics of Binding

Optimal Procurement and Application Scenarios for 2-(Cyclopropylamino)-2-methylpropan-1-ol Based on Differentiating Evidence


Synthesis of Metabolic‑Stable LSD1/KDM1A Inhibitors for Epigenetic Oncology Programs

2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol is ideally suited as a key intermediate for constructing potent, selective LSD1 inhibitors. The cyclopropylamine core is a validated privileged scaffold for this target class, with SAR studies demonstrating superior potency (IC₅₀ values as low as 31 nM) and selectivity over MAO enzymes [1]. The N‑cyclopropyl group also confers increased metabolic stability relative to N‑ethyl analogs, reducing oxidative clearance and prolonging in vitro half‑life . Medicinal chemistry teams should procure this compound when designing irreversible KDM1A inhibitors, particularly those aimed at overcoming resistance in acute myeloid leukemia or small‑cell lung cancer.

Building Block for Constrained Pharmacophore Libraries in Fragment‑Based Drug Discovery

The rigid cyclopropyl ring imposes conformational restriction, lowering the entropic barrier to target binding and enhancing ligand efficiency [1]. This makes 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol an excellent choice for generating fragment libraries or elaborating hit compounds where pre‑organization of the amine is critical. It is particularly valuable in projects targeting CNS enzymes or receptors, where the balanced lipophilicity (clogP ~1.2 for cyclopropyl) improves permeability while minimizing non‑specific binding [1].

Scale‑Up Synthesis Requiring High‑Purity Amino Alcohol Intermediates

Commercial availability of 2‑(Cyclopropylamino)‑2‑methylpropan‑1‑ol at ≥98% purity enables direct use in multi‑step synthetic sequences without additional purification. This contrasts with the 95% purity typical of the non‑cyclopropyl analog 2‑Methyl‑2‑(methylamino)propan‑1‑ol . For process chemists, the higher purity translates to fewer by‑products, easier reaction monitoring, and more consistent yields in subsequent amide coupling, reductive amination, or alkylation steps. Procurement of this compound is therefore recommended when reproducibility and efficiency in scale‑up are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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